Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate
Description
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a benzofuran-derived compound featuring a furan-2-carboxamido substituent at the 6-position and a methyl group at the 3-position of the benzofuran core. This structure combines aromatic and heterocyclic motifs, making it a candidate for diverse applications in medicinal chemistry and materials science.
Key structural features include:
- Benzofuran backbone: Provides rigidity and π-conjugation.
- Furan-2-carboxamido group: Introduces hydrogen-bonding capacity and electronic modulation.
- Ethyl ester moiety: Enhances solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 6-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-7-6-11(9-14(12)23-15)18-16(19)13-5-4-8-22-13/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQMKHSJZHTVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzofuran-2-carboxylic acid with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-methyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
The compound’s structural and functional properties are best understood in comparison to its analogs. Below is a detailed analysis of key derivatives:
Substituent Variations at the 6-Position
(a) Ethyl 6-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923147-43-7)
- Structural difference : Replaces the furan-2-carboxamido group with a 2-fluorobenzamido moiety.
- Impact :
(b) Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate (CAS 923250-11-7)
- Structural difference : Substitutes the furan-2-carboxamido group with a 2-chlorobenzamido unit.
- Impact: Higher molecular weight (Cl vs. Greater electron-withdrawing effect, which may alter electronic properties of the benzofuran core .
(c) Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (CAS 308295-64-9)
- Structural difference: Bromine at the 6-position and a propenoxy-phenyl group at the 5-position.
- The propenoxy-phenyl group introduces steric bulk and additional π-π stacking capacity .
Core Modifications
(a) Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate (CAS 1919864-85-9)
- Structural difference: Partially saturated benzofuran core with difluoro and amino substituents.
- Impact: Reduced aromaticity alters electronic properties and solubility (XLogP3 = 1.9 vs. ~5–6 for aromatic analogs). Amino group enables hydrogen bonding and derivatization (e.g., acylations) .
(b) Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate
- Structural difference : Cyclohexene ring fused with naphthyl and thienyl groups.
- Impact: Extended conjugation from naphthyl and thienyl groups may enhance luminescent properties. The keto group introduces polarity and reactivity (e.g., enolate formation) .
Data Table: Structural and Physicochemical Comparison
*Estimated based on analogs.
Biological Activity
Ethyl 6-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of benzofuran derivatives. The compound features a benzofuran core with various substituents that contribute to its biological properties.
Synthesis Overview:
The synthesis typically involves several steps:
- Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Furan-2-Carboxamido Group : This may be accomplished via nucleophilic substitution reactions.
- Esterification : The carboxylic acid group is converted into an ethyl ester using ethanol in the presence of an acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The presence of the furan and benzofuran moieties allows for multiple interactions, including hydrogen bonding and π-π stacking with proteins, which can inhibit their function.
Cytotoxicity and Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated significant inhibitory effects on leukemia cell lines (K562 and HL60) with IC50 values as low as 0.1 μM, indicating potent anticancer properties without notable toxicity to normal cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| K562 | 5 | Significant inhibition observed |
| HL60 | 0.1 | High potency with low normal cell toxicity |
In Vitro Studies
A study conducted by Abdelfatah et al. evaluated various benzofuran derivatives, including this compound. The results indicated that structural modifications significantly influenced anticancer activity, with specific attention to the position and type of substituents on the benzofuran ring .
In Vivo Studies
In vivo models have further validated the compound's efficacy against lung cancer. For example, a murine model demonstrated reduced tumor growth without adverse effects on body weight or organ size, suggesting a favorable therapeutic index for this compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological activity:
- Halogen Substitution : The position and type of halogen substitution on the benzofuran ring significantly impact cytotoxic potency.
- Functional Groups : The presence of electron-donating groups (like methoxy or amino groups) enhances interaction with biological targets, leading to increased antiproliferative effects.
Table 2: Summary of SAR Findings
| Compound Variant | Observed Activity | Key Structural Features |
|---|---|---|
| This compound | High cytotoxicity | Methyl group at C–3 position |
| Derivative with methoxy at C–6 | Enhanced activity | Methoxy group increases binding interactions |
Q & A
Q. Table 1. Key Synthetic Parameters for Ultrasound-Assisted Synthesis
| Parameter | Optimal Value | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (PEG-400) | 10 mol% | ↑ Phase transfer | |
| Temperature | 80°C (reflux) | ↑ Reaction rate | |
| Sonication Frequency | 40 kHz | ↑ Homogeneity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
